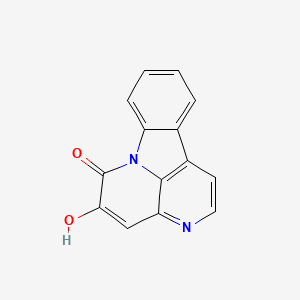

5-Hydroxycanthin-6-one

Description

Properties

IUPAC Name |

3-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-12-7-10-13-9(5-6-15-10)8-3-1-2-4-11(8)16(13)14(12)18/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCTNQHGRFRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Hydroxycanthin-6-one: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid. The document details its primary natural sources, presents quantitative data on its prevalence, and offers detailed experimental protocols for its extraction and purification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its related canthin-6-one (B41653) alkaloids are predominantly found in plant species belonging to the Simaroubaceae family. These plants have a history of use in traditional medicine, and scientific investigations have confirmed the presence of these bioactive compounds. Key natural sources include:

-

Eurycoma longifolia Jack: A well-known medicinal plant from Southeast Asia, the roots of Eurycoma longifolia are a significant source of various canthin-6-one alkaloids, including this compound (often referred to as 9-hydroxycanthin-6-one (B1245731) in literature)[1][2][3][4][5][6].

-

Eurycoma harmandiana Pierre: Another species of the Eurycoma genus, E. harmandiana also contains a substantial amount of canthin-6-one alkaloids in its roots[7][8].

-

Picrasma quassioides (D. Don) Benn: This Asian shrub is a known source of canthin-6-one alkaloids, including 4-methoxy-5-hydroxycanthin-6-one[9][10][11][12].

-

Simarouba amara Aubl.: The root bark of this tree, native to the Americas, has been identified as a source of this compound[13].

-

Pentaceras australis : An Australian rainforest tree from which canthin-6-one, the parent compound, was initially isolated[10].

Quantitative Data

The concentration of canthin-6-one alkaloids can vary between different plant species and even within different parts of the same plant. The following tables summarize key quantitative data from the scientific literature.

Table 1: Content of Canthin-6-one Alkaloids in Eurycoma Species

| Plant Species | Plant Part | Total Canthin-6-one Alkaloids (mg/g dry weight) | Reference |

| Eurycoma longifolia | Intact Roots | 1.50 ± 0.04 | [7][8] |

| Eurycoma harmandiana | Intact Roots | 2.12 ± 0.03 | [7][8] |

| Eurycoma harmandiana | In vitro Root Culture | 3.48 ± 0.08 | [7][8] |

Table 2: Phosphodiesterase-5 (PDE-5) Inhibitory Activity of Canthin-6-one Alkaloids

| Compound | IC₅₀ (µM) | Reference |

| 9-Hydroxycanthin-6-one | 4.66 ± 1.13 | [3][7][8] |

| Canthin-6-one-9-O-β-D-glucopyranoside | 2.86 ± 0.23 | [3][7][8] |

| 9-Methoxycanthin-6-one | 3.30 ± 1.03 | [3][7][8] |

| Canthin-6-one | 4.31 ± 0.52 | [3][7][8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatography. The following protocols are a synthesis of methodologies described in the literature[14][15][16][17].

Protocol 1: Extraction of Crude Alkaloids

This protocol provides two common methods for the initial extraction of canthin-6-one alkaloids from dried and powdered plant material.

1.1: Ultrasonic-Assisted Extraction

This method utilizes ultrasonic waves to enhance the efficiency of the extraction process.

-

Preparation: Weigh 200 g of dried and finely powdered plant material (e.g., roots of Eurycoma longifolia).

-

Extraction: Place the plant powder into a suitable flask and add 1 L of 50% ethanol[14][15]. Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C)[16].

-

Filtration: Separate the extract from the plant residue by filtering the mixture through filter paper[15][16].

-

Repeat: To maximize the yield, repeat the extraction process on the plant residue two more times with fresh solvent[15][16].

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

1.2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol is designed to selectively isolate the total alkaloid fraction from the crude extract.

-

Acidification: Dissolve the crude extract in a 5% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid) to protonate the alkaloids, rendering them water-soluble.

-

Washing: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.

-

Basification: Alkalinize the aqueous layer to a pH of 9-10 using a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extraction: Extract the alkaloids from the basified aqueous solution using a water-immiscible organic solvent like dichloromethane. Repeat this extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude alkaloid extract[15].

Protocol 2: Purification of this compound

The crude alkaloid extract is a complex mixture that requires further purification using chromatographic techniques to isolate this compound.

2.1: Silica (B1680970) Gel Column Chromatography

This step separates the alkaloids based on their polarity.

-

Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate) as the mobile phase[14].

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small quantity of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column[14][15].

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

-

Fraction Collection and Monitoring: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Visualize the spots under UV light (366 nm), where canthin-6-one alkaloids typically fluoresce[13].

2.2: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

-

Column: Utilize a C18 reversed-phase column[14].

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water (with or without a modifier like acetic acid or formic acid to improve peak shape)[3][16][18]. The elution can be isocratic or a gradient.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where canthin-6-one alkaloids show strong absorbance (e.g., around 242, 296, or 355 nm)[13].

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[14].

Visualizations

Diagram 1: General Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Diagram 2: Proposed Mechanism of Action for the Aphrodisiac Effects of 9-Hydroxycanthin-6-one

Caption: Proposed mechanism for 9-hydroxycanthin-6-one's effects.

References

- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eurycoma Longifolia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mdpi.com [mdpi.com]

- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 14. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 15. benchchem.com [benchchem.com]

- 16. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 17. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 5-Hydroxycanthin-6-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: Canthin-6-one (B41653) alkaloids, a class of β-carboline compounds, are recognized for their wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[1] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of 5-Hydroxycanthin-6-one and its structurally related analogs. It details their known anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data from various studies. The document includes detailed experimental protocols for key in vitro assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms and screening processes.

Introduction to Canthin-6-one Alkaloids

Canthin-6-one is the parent compound of a large subclass of β-carboline alkaloids characterized by an additional D ring.[2] These natural products, initially extracted from plants like Pentaceras australis, Ailanthus altissima, and Eurycoma longifolia, have demonstrated a variety of potent biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal effects.[2][3][4][5] Their diverse therapeutic potential has spurred significant interest in the scientific community for the development of novel therapeutic agents. This guide focuses on this compound and its related derivatives, outlining the screening strategies to identify and characterize their bioactivities.

Summary of Biological Activities

The therapeutic potential of canthin-6-one alkaloids is broad, with significant research focused on several key areas.

Anti-inflammatory Activity

Chronic inflammation is a critical factor in the progression of numerous diseases.[1] Canthin-6-one alkaloids have been identified as potent anti-inflammatory agents that target multiple mediators and signaling pathways.[1] For instance, 4-methoxy-5-hydroxycanthin-6-one, a compound structurally related to this compound, significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7][8] This effect is often mediated through the downregulation of key inflammatory signaling cascades, including the NF-κB and Akt pathways.[1][3]

Anticancer and Cytotoxic Activity

The antitumor properties of canthin-6-one alkaloids are among their most extensively studied activities.[1] These compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including ovarian, colon, and fibrosarcoma cells.[1][9][10] The primary mechanism of their anticancer action is the induction of apoptosis (programmed cell death), which is often linked to the activation of caspases and the generation of reactive oxygen species (ROS).[1][11] Derivatives such as 9-hydroxycanthin-6-one (B1245731) and 9-methoxycanthin-6-one (B140682) have shown significant cytotoxic activity.[10][12]

Antimicrobial (Antifungal & Antiviral) Activity

Canthin-6-one and its derivatives have demonstrated notable antimicrobial activity.[1] They have been shown to be effective against various fungal strains, including Candida albicans and Cryptococcus neoformans.[1] Furthermore, several derivatives have been evaluated for their antiviral properties, including activity against HIV.[1]

Other Reported Activities

Beyond the primary areas, canthin-6-one alkaloids have shown other interesting biological effects.

-

Aphrodisiac and Pro-erectile Effects: 9-hydroxycanthin-6-one has been studied for its potential to treat erectile dysfunction.[13][14][15] Its mechanism involves the relaxation of the corpus cavernosum by interfering with Ca²⁺ mobilization, a pathway distinct from that of PDE5 inhibitors.[13][14][16]

-

Antiparasitic Activity: Canthin-6-ones have demonstrated activity against parasites such as Plasmodium falciparum, the agent responsible for malaria.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various canthin-6-one alkaloids from published studies. Data for this compound is limited; therefore, results for structurally similar and relevant derivatives are included to provide a comparative context.

Table 1: Anticancer and Cytotoxic Activity of Canthin-6-one Derivatives

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Citation |

| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 5.0 | [9] |

| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 7.2 | [9] |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | Cytotoxicity | 3.79 ± 0.069 | [12] |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | Cytotoxicity | 5.12 ± 0.17 | [12] |

| 9-methoxycanthin-6-one | Caov-3 (Ovarian) | Cytotoxicity | 5.25 ± 0.17 | [12] |

| 9-methoxycanthin-6-one | HCT 116 (Colon) | Cytotoxicity | 15.09 ± 0.99 | [12] |

Table 2: Anti-inflammatory and Other Activities of Canthin-6-one Derivatives

| Compound | Assay/Target | Activity Type | IC50 Value (µM) | Citation |

| Canthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 15.09 | [4] |

| 4-hydroxycanthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 10.32 | [4] |

| 10-hydroxycanthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 7.73 | [4] |

| 9-hydroxycanthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 4.66 ± 1.13 | [17] |

| Canthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 4.31 ± 0.52 | [17] |

| 9-methoxycanthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 3.30 ± 1.03 | [17] |

Key Mechanisms and Signaling Pathways

The biological effects of canthin-6-one alkaloids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Experimental Workflows

Caption: General workflow for determining the cytotoxicity of a test compound.

Caption: Workflow for screening anti-inflammatory activity in macrophages.

Signaling Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of canthin-6-ones is the inhibition of the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes like iNOS and TNF-α.[1][3] Canthin-6-ones can prevent the phosphorylation of IκB, thus blocking NF-κB activation.[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used in the biological screening of this compound.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[18][19]

-

Materials:

-

Target cancer cell lines (e.g., A2780, HT-1080)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile plates

-

This compound (test compound) and a positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[20]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC50 value using non-linear regression analysis.

-

In Vitro Anti-inflammatory Screening (Nitric Oxide Production Assay)

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

96-well sterile plates

-

This compound and a positive control (e.g., Dexamethasone)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. Prepare a standard curve using known concentrations of sodium nitrite.

-

-

Data Analysis:

-

Determine the nitrite concentration in each sample using the standard curve.

-

Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

-

Determine the IC50 value.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.[21][22]

-

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well U-bottom sterile microtiter plates

-

This compound and a standard antifungal (e.g., Amphotericin B)

-

Spectrophotometer or hemocytometer

-

-

Procedure:

-

Inoculum Preparation: Culture the fungal strain and prepare a cell suspension. Adjust the suspension to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI medium.[23]

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in the microtiter plate wells, typically in 100 µL of RPMI medium.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.[24] This results in a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

Controls: Include a positive control (fungus in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.[22][24]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[24][25]

-

-

Data Analysis:

-

The MIC value is reported in µg/mL or µM.

-

Optionally, the Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing aliquots from wells with no visible growth onto agar (B569324) plates. The MFC is the lowest concentration that results in no growth on the agar.[24]

-

Antiviral Activity Screening (CPE Reduction Assay)

This assay screens for antiviral activity by measuring the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[26][27]

-

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Target virus

-

96-well sterile plates

-

This compound

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Inverted microscope

-

-

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound and Virus Addition: The assay can be configured in different ways (pre-treatment, simultaneous, post-treatment).[28] For a standard screen, cells are typically treated with serial dilutions of the compound shortly before or after being infected with a known titer of the virus.

-

Controls: Include cell control (no virus, no compound), virus control (cells with virus, no compound), and toxicity control (cells with compound, no virus).

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

-

CPE Observation: Observe the plates daily under a microscope to monitor the development of CPE (e.g., cell rounding, detachment).

-

Viability Measurement: At the end of the incubation, quantify cell viability using a reagent like MTT.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from viral CPE.

-

Determine the 50% cytotoxic concentration (CC50) from the toxicity control wells.

-

Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.

-

Conclusion and Future Directions

This compound and its related alkaloids represent a structurally versatile and biologically active class of natural products.[1] Their significant anti-inflammatory and anticancer properties, driven by mechanisms such as the inhibition of the NF-κB pathway and induction of apoptosis, position them as highly attractive scaffolds for drug discovery and development.[1] The screening protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR), identifying specific molecular targets, and advancing promising candidates into in vivo models to validate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. benchchem.com [benchchem.com]

- 24. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydroxycanthin-6-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one (B41653) class. These compounds are predominantly isolated from plants of the Simaroubaceae and Rutaceae families, such as Picrasma javanica. Canthin-6-one alkaloids have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and aphrodisiac properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound and its derivatives, with a focus on its anti-inflammatory mechanism of action. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development efforts in this area.

Chemical Structure and Properties

The core structure of this compound is a pentacyclic aromatic system, which is a derivative of the β-carboline skeleton with an additional lactam ring. The chemical properties of this compound and its related derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C₁₄H₈N₂O₂ | 236.23 | 256-258 (decomp.) | 64118-73-6 |

| 4-Methoxy-5-hydroxycanthin-6-one | C₁₅H₁₀N₂O₃ | 266.25 | 224-225 | 18110-86-6[1] |

| 5-Methoxycanthin-6-one | C₁₅H₁₀N₂O₂ | 250.25 | 243-244 | 15071-56-4 |

| 9-Hydroxycanthin-6-one | C₁₄H₈N₂O₂ | 236.23 | Not Available | 138544-91-9 |

Table 2: Spectroscopic Data for Canthin-6-one Derivatives

| Compound | UV-Vis (λmax, nm) | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |

| Huberine (1,2-Dimethoxy-canthin-6-one) | 227, 296, 356, 376 | 1664 (C=O), 1630, 1598 | [M+H]⁺ at 281.0926 |

| 1-Hydroxy-canthin-6-one | 210, 249, 256, 288, 341, 415 | 3276 (O-H), 1629 (C=O), 1600, 1567 | [M+H]⁺ at 237.0708 |

| 5-Hydroxy-4-methoxycanthin-6-one | Not Available | Not Available | [M+H]⁺ at 267.0 |

| 5-Methoxycanthin-6-one | 242, 247, 263, 296, 306, 324, 339.5, 355, 373 | Not Available | Not Available |

Note: Specific spectroscopic data for this compound is limited in the available literature. The data for related compounds are provided for reference.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with their anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of canthin-6-one alkaloids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins. This is achieved through the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory cytokines and enzymes. Canthin-6-one and its derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.

Experimental Protocols

This section provides detailed methodologies for the isolation of canthin-6-one alkaloids and the evaluation of their anti-inflammatory activity.

Isolation and Purification of this compound from Picrasma javanica

This protocol describes a general procedure for the extraction and purification of canthin-6-one alkaloids from plant material.[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Canthin-6-one Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one (B41653) alkaloids, a fascinating and biologically active class of natural products, have captivated the attention of scientists for over seven decades. Characterized by their rigid, planar tetracyclic ring system, these compounds have emerged from the crucible of natural product chemistry as promising scaffolds for drug discovery, exhibiting a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of canthin-6-one alkaloids, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

A Historical Journey: The Discovery and Isolation of Canthin-6-one Alkaloids

The story of canthin-6-one alkaloids began in 1952 with the pioneering work of Haynes, who first isolated the parent compound, canthin-6-one, from the Australian plant Pentaceras australis of the Rutaceae family.[1] This initial discovery laid the groundwork for decades of subsequent research that would unveil a diverse family of nearly 90 distinct canthin-6-one derivatives.[1] These alkaloids are predominantly found in plant families such as Rutaceae and Simaroubaceae, but have also been identified in species belonging to Malvaceae, Amaranthaceae, Zygophyllaceae, Caryophyllaceae, and Leitneriaceae.[1] Notably, the natural abundance of these compounds is often low, which has spurred the development of innovative synthetic strategies to enable further biological investigation.[1]

Natural Sources and Distribution

Canthin-6-one alkaloids are primarily sequestered in the roots, bark, and leaves of their host plants.[1] Their presence has also been confirmed in fungi and marine organisms, highlighting the broad distribution of the biosynthetic pathways responsible for their formation.[2][3] Prominent plant sources that have been extensively studied for their canthin-6-one content include:

-

Eurycoma longifolia : A well-known medicinal plant from which numerous canthin-6-one alkaloids, including 9-methoxycanthin-6-one (B140682), have been isolated.[4][5]

-

Picrasma quassioides : This species has yielded a variety of canthin-6-one derivatives, some of which have demonstrated significant cytotoxic activities.[1][2][6]

-

Zanthoxylum species : Various members of this genus are known to produce canthin-6-one alkaloids.[7][8]

-

Ailanthus altissima : Both the plant and its cell cultures have been a source for the isolation of canthin-6-one and its derivatives.[9]

Experimental Protocols: From Plant Material to Purified Alkaloid

The isolation and purification of canthin-6-one alkaloids from their natural sources, as well as their chemical synthesis, are critical for their study. The following sections detail the methodologies commonly employed in this endeavor.

Isolation and Purification from Plant Material

A general workflow for the isolation and purification of canthin-6-one alkaloids from plant material is depicted below. Specific protocols vary depending on the plant species and the target alkaloid.

Protocol 1: Extraction of 9-Methoxycanthin-6-one from Eurycoma longifolia [4][10]

-

Extraction: Powdered roots of Eurycoma longifolia are ultrasonically extracted with 50% ethanol (B145695).

-

Solvent Evaporation: The ethanol is removed under reduced pressure to yield an aqueous suspension.

-

Partitioning: The aqueous suspension is partitioned with dichloromethane (B109758) to extract the alkaloids.

-

Column Chromatography: The dichloromethane extract is subjected to column chromatography on silica gel.

-

Crystallization: Fractions containing 9-methoxycanthin-6-one are combined and crystallized using a mixture of dichloromethane, methanol, acetone, and water.

-

Final Purification: The crystals are further purified by chromatography on a C18 column to yield high-purity 9-methoxycanthin-6-one.

Chemical Synthesis

The low natural abundance of many canthin-6-one alkaloids has necessitated the development of efficient synthetic routes. Key strategies include the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Protocol 2: Synthesis of Canthin-6-one via a Multi-step Route

A representative synthetic approach involves the following key transformations:

-

Pictet-Spengler Reaction: L-tryptophan methyl ester hydrochloride is reacted with dimethoxyacetaldehyde to form a tetrahydro-β-carboline intermediate.

-

Oxidation: The intermediate is oxidized using potassium permanganate (B83412) (KMnO₄).

-

Hydrolysis and Cyclization: The resulting product is hydrolyzed and then cyclized using acetic anhydride (B1165640) and sodium carbonate to form the canthin-6-one core.

-

Functionalization (Optional): Further modifications can be introduced at various positions on the canthin-6-one scaffold.

Quantitative Data: Spectroscopic and Biological Activity

The structural elucidation and biological evaluation of canthin-6-one alkaloids are heavily reliant on spectroscopic and quantitative bioassay data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of canthin-6-one alkaloids.

Table 1: Representative ¹H and ¹³C NMR Data for Canthin-6-one

| Position | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| 1 | 8.80 (d, J = 5.08 Hz) | 146.0 |

| 2 | 7.93 (d, J = 4.96 Hz) | 117.4 |

| 4 | 8.00 (d, J = 9.80 Hz) | 132.2 |

| 5 | 6.96 (d, J = 9.76 Hz) | 116.5 |

| 6 | - | 159.7 |

| 8 | 8.64 (d, J = 8.20 Hz) | 122.8 |

| 9 | 7.50 (td, J = 7.84, 1.08 Hz) | 130.4 |

| 10 | 7.68 (ddd, J = 8.20, 7.24, 1.20 Hz) | 129.1 |

| 11 | 8.08 (d, J = 7.72 Hz) | 124.5 |

| 12b | - | 139.6 |

| 13a | - | 136.4 |

| 13b | - | 131.0 |

| 13c | - | 139.8 |

| 7a | - | 125.8 |

Data extracted from a study by Fan et al. (2023).[1]

Biological Activity Data

Canthin-6-one alkaloids have demonstrated a wide array of biological activities. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.

Table 2: Selected Biological Activities of Canthin-6-one Alkaloids

| Compound | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |

| Canthin-6-one | Cytotoxic | CNE2 (Nasopharyngeal carcinoma) | 15.09 ± 1.8 | [6] |

| 9-Hydroxycanthin-6-one | Cytotoxic | CNE2 (Nasopharyngeal carcinoma) | 7.73 ± 0.9 | [6] |

| 9-Methoxycanthin-6-one | Cytotoxic | CEM/ADR5000 (Multidrug-resistant leukemia) | < 50 | [7] |

| 10-Methoxycanthin-6-one | Cytotoxic | DU145 (Prostate cancer) | 1.58 µg/mL | [11] |

| Canthin-6-one | Anti-inflammatory (NO production) | RAW 264.7 (Macrophages) | > 5 | [9] |

| 9-Hydroxycanthin-6-one | Anti-inflammatory (NF-κB inhibition) | HEK-293/NF-κB-luc | 7.4 | [3] |

| 9-Methoxycanthin-6-one | Anti-inflammatory (NF-κB inhibition) | HEK-293/NF-κB-luc | 3.8 | [3] |

| Canthin-6-one | Antimicrobial | Staphylococcus aureus | 8-64 µg/mL (MIC) | [1] |

Signaling Pathways and Molecular Mechanisms

The therapeutic potential of canthin-6-one alkaloids stems from their ability to modulate key cellular signaling pathways implicated in various diseases.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Several canthin-6-one alkaloids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[9][12]

Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκBα and the IKK complex, which are critical steps in the activation of NF-κB.[9][12] This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory genes.

Induction of G2/M Cell Cycle Arrest

In the context of cancer, canthin-6-one alkaloids have been demonstrated to exert their antiproliferative effects by inducing cell cycle arrest at the G2/M checkpoint.[13] This prevents cancer cells from entering mitosis and ultimately leads to apoptosis.

Studies have shown that 10-methoxy-canthin-6-one can induce DNA damage, leading to the activation of the ATM/ATR and Chk1/Chk2 kinase cascades.[14][15] This, along with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, results in the inhibition of the Cyclin B1/CDK1 complex, a key driver of the G2 to M phase transition, thereby causing cell cycle arrest.[14][15]

Future Perspectives

The journey of canthin-6-one alkaloids from their initial discovery to their current status as promising drug leads is a testament to the power of natural product research. While significant progress has been made, several avenues for future exploration remain. The elucidation of the complete biosynthetic pathways in various organisms could pave the way for metabolic engineering approaches to enhance their production. Further investigation into their molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives. The continued exploration of the vast chemical space of canthin-6-one alkaloids holds immense promise for the development of novel therapeutics to address a range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isolation and Biological Activities of an Alkaloid Compound (3-methylcanthin-5, 6-dione) from Picrasma quassiodes (D. Don) Benn. -Natural Product Sciences | Korea Science [koreascience.kr]

- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 5. The Production of 9-methoxycanthin-6-one from Callus Cultures of (Eurycoma longifolia Jack) Tongkat Ali | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Extraction, hemisynthesis, and synthesis of canthin-6-one analogues. Evaluation of their antifungal activities. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. js.vnu.edu.vn [js.vnu.edu.vn]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Preliminary Cytotoxicity of 5-Hydroxycanthin-6-one: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxycanthin-6-one, a member of the canthinone class of β-carboline alkaloids, has emerged as a compound of interest in oncological research. Extracted from various plant species, this natural product has demonstrated notable cytotoxic effects against several cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: In Vitro Cytotoxicity

While extensive quantitative data for this compound is still emerging, studies on closely related analogs provide valuable insights into its potential cytotoxic potency. The following table summarizes the 50% inhibitory concentration (IC50) values for 9-methoxycanthin-6-one, a structurally similar canthinone derivative, across various human cancer cell lines. These values suggest that canthin-6-ones exhibit a range of cytotoxic activity, with particular efficacy against colorectal and ovarian cancer cell lines.[1]

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HT-29 | Colorectal Cancer | 9-methoxycanthin-6-one | 3.79 ± 0.069 |

| A2780 | Ovarian Cancer | 9-methoxycanthin-6-one | 4.04 ± 0.36 |

| SKOV-3 | Ovarian Cancer | 9-methoxycanthin-6-one | 5.80 ± 0.40 |

| MCF-7 | Breast Cancer | 9-methoxycanthin-6-one | 15.09 ± 0.99 |

Note: The data presented is for 9-methoxycanthin-6-one, a close structural analog of this compound, and serves as a comparative reference for its potential cytotoxicity.[1]

Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1][2][3] The proposed mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which in turn triggers a cascade of signaling events culminating in cell death.[1][2][3]

Key events in this pathway include the activation of initiator caspases, specifically caspase-8 and caspase-9, which subsequently activate the executioner caspase, caspase-3.[3] The activation of this caspase cascade leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.[3]

Furthermore, this compound has been reported to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[4]

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following section details a standard protocol for assessing the cytotoxicity of this compound using the MTT assay. This colorimetric assay is a widely used method for measuring cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).[5]

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental workflow for cytotoxicity assessment using the MTT assay.

Conclusion

The preliminary evidence suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its cytotoxic activity, mediated through the induction of apoptosis via ROS generation and caspase activation, warrants more in-depth studies. Future research should focus on obtaining a comprehensive panel of IC50 values across a broader range of cancer cell lines, as well as in vivo studies to evaluate its efficacy and safety in preclinical models. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Hydroxycanthin-6-one literature review and survey

An In-depth Technical Guide on 5-Hydroxycanthin-6-one and its Isomers.

This technical guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic potential of this compound and its structurally related isomers, primarily 4-methoxy-5-hydroxycanthin-6-one and 9-hydroxycanthin-6-one (B1245731). Canthin-6-one (B41653) alkaloids, a subclass of β-carbolines, are natural products found in various plant species, notably from the Rutaceae and Simaroubaceae families.[1][2] They have garnered significant interest in the scientific community for their diverse and potent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these compounds.

Biological Activities and Therapeutic Potential

Canthin-6-one alkaloids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and aphrodisiac properties.[1][2]

Anti-inflammatory Activity

4-methoxy-5-hydroxycanthin-6-one, a major alkaloid isolated from Picrasma quassioides, has demonstrated significant anti-inflammatory effects.[3] It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4][5] In vivo studies have further substantiated these findings, showing that oral administration of this compound can ameliorate adjuvant-induced chronic arthritis and carrageenan-induced paw edema in rats.[3][4] The primary mechanism for these effects is the inhibition of the NF-κB signaling cascade.[1]

Anticancer and Antiproliferative Activity

The antitumor properties of canthin-6-one alkaloids are among their most extensively studied biological activities.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.[1] For instance, canthin-6-ones have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[1]

Aphrodisiac and Pro-erectile Activity

Notably, 9-hydroxycanthin-6-one, isolated from Eurycoma longifolia, has been identified as a potential agent for treating male sexual dysfunction.[6][7] It induces penile erection and delays ejaculation.[6] Its mechanism is distinct from many conventional therapies, as it does not rely on the nitric oxide/cGMP pathway.[6][7] Instead, it appears to function by interfering with calcium (Ca²⁺) mobilization in the smooth muscle of the corpus cavernosum and seminal vesicles, leading to muscle relaxation.[6][7][8] Specifically, it blocks both cell surface and internal calcium channels.[6][8] Some studies also suggest that canthin-6-one alkaloids, including 9-hydroxycanthin-6-one, can inhibit phosphodiesterase type 5 (PDE5).[9][10]

Wnt Signaling Inhibition

9-hydroxycanthin-6-one has also been identified as an inhibitor of the Wnt signaling pathway.[11][12] This pathway is crucial for cell proliferation and differentiation, and its abnormal activation is linked to various diseases, including cancer.[11] 9-hydroxycanthin-6-one inhibits this pathway by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the degradation of β-catenin, a key component of the Wnt pathway.[11][13] This action is independent of Casein Kinase 1α (CK1α).[11]

Data Presentation

The following tables summarize the key quantitative data available for hydroxycanthin-6-one derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activities

| Compound | Assay | Cell Line / Model | Endpoint | Result | Reference |

| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO and TNF-α production | Significant inhibition | [3][4] |

| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw edema reduction | Dose-dependent reduction (3, 9, 27 mg/kg, p.o.) | [3] |

| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | Adjuvant-induced chronic arthritis in rats | Arthritis amelioration | Effective at 3, 9, and 27 mg/kg, p.o. | [3] |

| 9-hydroxycanthin-6-one | NF-κB Inhibition | - | IC₅₀ | 3.8 µM | [14] |

| 9-methoxycanthin-6-one | NF-κB Inhibition | - | IC₅₀ | 7.4 µM | [14] |

Table 2: Aphrodisiac and PDE5 Inhibitory Activities

| Compound | Assay | Endpoint | Result (IC₅₀) | Reference |

| 9-hydroxycanthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 4.66 ± 1.13 µM | [9][10] |

| Canthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 4.31 ± 0.52 µM | [9][10] |

| 9-methoxycanthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 3.30 ± 1.03 µM | [9][10] |

| Canthin-6-one-9-O-β-d-glucopyranoside | PDE5 Enzyme Inhibition | IC₅₀ | 2.86 ± 0.23 µM | [9][10] |

Table 3: Pharmacokinetic Parameters of 5-hydroxy-4-methoxycanthin-6-one in Rats

| Administration Route | Dose (mg/kg) | Tₘₐₓ (min) | T₁/₂ (h) | Bioavailability (%) | Reference |

| Intravenous | 5 | - | - | - | [15] |

| Oral | 10 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |

| Oral | 25 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |

| Oral | 50 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of 5-hydroxy-4-methoxycanthin-6-one

This method was established for the determination of 5-hydroxy-4-methoxycanthin-6-one in rat plasma.[15]

-

Animal Dosing: Rats are administered 5-hydroxy-4-methoxycanthin-6-one intravenously (5 mg/kg) or orally (10, 25, 50 mg/kg).[15]

-

Sample Collection: Blood samples are collected at predetermined time points. Plasma is separated by centrifugation.

-

Sample Preparation: A 20 µL plasma sample is used. An internal standard (e.g., caffeine) is added. Protein precipitation is performed to extract the analyte.

-

LC-MS/MS Analysis:

-

Chromatography: An ACQUITY HSS T3 column (50 × 2.1 mm, 1.7 µm) is used for separation.[15]

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is employed.[15]

-

Mass Spectrometry: Detection is performed using electrospray ionization in tandem mass spectrometry (ESI-MS/MS).

-

Ion Transitions: Precursor-to-product ion transitions of m/z 267.0 → 168.2 for 5-hydroxy-4-methoxycanthin-6-one and m/z 195.0 → 138.1 for the internal standard are monitored.[15]

-

-

Data Analysis: A calibration curve is generated over a concentration range of 0.5-500 ng/mL.[15] Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Protocol 2: Assessment of Pro-erectile Effects (In Vivo)

This protocol details the measurement of intracavernosal pressure (ICP) in rats to assess the pro-erectile effects of 9-hydroxycanthin-6-one.[7]

-

Animal Preparation: Male rats (250-300g) are anesthetized. The carotid artery is cannulated to monitor systemic arterial pressure (SAP).

-

ICP Measurement Setup: A 23-gauge needle connected to a pressure transducer via a polyethylene (B3416737) tube filled with heparinized saline is inserted into the crus of the penis to measure ICP.[7]

-

Drug Administration: 9-hydroxycanthin-6-one (0.1 - 1 mg/kg) or a vehicle control (saline) is administered directly into the corpus cavernosum (intracavernosal injection).[7]

-

Data Acquisition: ICP and SAP are continuously recorded using a data acquisition system. The erectile response is quantified by the change in ICP.

Protocol 3: General Synthesis of Canthin-6-one Skeleton

Several strategies exist for the synthesis of the canthin-6-one core.[14][16] The Pictet-Spengler reaction is a common and efficient approach.[14]

-

Starting Materials: Tryptamine (B22526) derivative and an appropriate aldehyde or keto-acid.

-

Reaction: The tryptamine derivative is condensed with the carbonyl compound under acidic conditions to form a spirocyclic intermediate.

-

Cyclization: The intermediate undergoes cyclization to form the β-carboline ring system.

-

Further Steps: Subsequent reactions, such as oxidation and annulation of the D-ring, are performed to yield the final canthin-6-one structure.[14] The overall yield can be efficient, with some reported methods achieving over 45%.[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Caption: Inhibition of Wnt/β-catenin signaling by 9-Hydroxycanthin-6-one via GSK3β activation.

Caption: Proposed mechanism of 9-Hydroxycanthin-6-one-induced smooth muscle relaxation.

Experimental Workflow Diagram

Caption: General workflow for a pharmacokinetic study of a canthin-6-one alkaloid.

Conclusion

This compound and its related isomers are a promising class of natural alkaloids with a wide array of biological activities. Their potent anti-inflammatory and anticancer effects, coupled with the unique pro-erectile mechanism of 9-hydroxycanthin-6-one, make them attractive candidates for further drug discovery and development. The data and protocols summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these multifaceted compounds. Future research should focus on elucidating detailed structure-activity relationships, conducting comprehensive toxicological profiling, and ultimately, translating these preclinical findings into human clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-Hydroxycanthin-6-one, a β-Carboline Alkaloid from Eurycoma longifolia, Is the First Wnt Signal Inhibitor through Activation of Glycogen Synthase Kinase 3β without Depending on Casein Kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 9-Hydroxycanthin-6-one

A Note on Nomenclature: The compound of interest, 9-Hydroxycanthin-6-one (B1245731), is a β-carboline alkaloid. While the user prompt specified "5-Hydroxycanthin-6-one," the vast body of scientific literature refers to the mechanism of action of the 9-hydroxy isomer. It is presumed that this is the compound of interest, and all data herein pertains to 9-Hydroxycanthin-6-one .

Anti-Cancer Activity: ROS-Mediated Apoptosis in Ovarian Cancer

9-Hydroxycanthin-6-one exhibits potent cytotoxic activity against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer cells[1][2]. The core anti-cancer mechanism is the induction of apoptosis (programmed cell death) initiated by an increase in intracellular Reactive Oxygen Species (ROS)[2]. This oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases and cell death. Furthermore, the compound has been shown to modulate the tumor microenvironment by inhibiting the activation of tumor-associated macrophages[2].

Signaling Pathway Visualization

Quantitative Data: Cytotoxicity of Canthin-6-one (B41653) Analogs

While studies confirm the "potent cytotoxicity" of 9-Hydroxycanthin-6-one against ovarian cancer cell lines (SK-OV-3, A2780, ES-2), specific IC50 values are not consistently reported in the public literature[2]. The following table presents the IC50 values for closely related, and structurally similar, canthin-6-one analogs, which are indicative of the general potency of this compound class against various human cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| 9-methoxycanthin-6-one | Colorectal | HT-29 | 3.79 ± 0.069 | [3][4] |

| 9-methoxycanthin-6-one | Ovarian | A2780 | 4.04 ± 0.36 | [3][4] |

| 9-methoxycanthin-6-one | Cervical | HeLa | 4.30 ± 0.27 | [3] |

| 9-methoxycanthin-6-one | Skin | A375 | 5.71 ± 0.20 | [3] |

| 9-methoxycanthin-6-one | Ovarian | SKOV-3 | 5.80 ± 0.40 | [3][4] |

| 9-methoxycanthin-6-one | Breast | MCF-7 | 15.09 ± 0.99 | [3][4] |

| 9,10-dimethoxycanthin-6-one | Fibrosarcoma | HT-1080 | 5.0 | [5] |

Experimental Protocols

This protocol determines the concentration of 9-Hydroxycanthin-6-one that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 9-Hydroxycanthin-6-one in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This protocol quantifies the generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Treatment: Culture cells (e.g., SK-OV-3) and treat with desired concentrations of 9-Hydroxycanthin-6-one for a specified time.

-

Probe Loading: Add DCFH-DA to the cell culture medium to a final concentration of 10 µM and incubate at 37°C for 15-30 minutes[1].

-

Cell Harvesting: Wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization, followed by centrifugation.

-

Flow Cytometry: Resuspend the cell pellet in ice-cold PBS and analyze immediately using a flow cytometer. The fluorescence intensity of the oxidized product, DCF, is proportional to the intracellular ROS level[1].

This protocol measures the activity of initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

-

Apoptosis Induction: Treat cells with 9-Hydroxycanthin-6-one to induce apoptosis. Concurrently, maintain an untreated control culture.

-

Cell Lysis: Pellet 3-5 x 10⁶ cells per sample. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Extract Collection: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

-

Substrate Addition: Add 5 µL of the specific 4 mM p-nitroanilide (pNA) substrate (e.g., LEHD-pNA for Caspase-9) to each well for a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase activity[6].

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Canthin-6-one alkaloids are recognized inhibitors of key pro-inflammatory pathways. 9-Hydroxycanthin-6-one specifically demonstrates potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory cytokines and mediators, thereby reducing the inflammatory response.

Signaling Pathway Visualization

Quantitative Data: NF-κB Inhibition

| Compound | Target | Assay | IC50 (µM) | Reference |

| 9-Hydroxycanthin-6-one | NF-κB | NF-κB Reporter Assay | 3.8 | [7] |

Experimental Protocols

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase) and a control plasmid constitutively expressing Renilla luciferase.

-

Cell Seeding: After 24 hours, re-plate the transfected cells into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of 9-Hydroxycanthin-6-one for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.

-

Cell Lysis: Lyse the cells using the assay kit's lysis buffer.

-

Luminescence Measurement: Measure the firefly luciferase activity, then add the second reagent (e.g., Stop & Glo®) and measure the Renilla luciferase activity using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control[8].

Wnt Signaling Inhibition

9-Hydroxycanthin-6-one is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. The compound functions by activating Glycogen Synthase Kinase 3β (GSK3β), a key member of the β-catenin destruction complex. This activation occurs independently of Casein Kinase 1α (CK1α). Activated GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation, thereby preventing its accumulation and translocation to the nucleus to act as a transcriptional co-activator.

Signaling Pathway Visualization

Quantitative Data

Quantitative data for the Wnt signaling inhibition (e.g., EC50 for β-catenin degradation) by 9-Hydroxycanthin-6-one is not widely available in the literature. The effect is primarily described qualitatively through Western blot and reporter gene assays.

Experimental Protocols

This protocol detects changes in the levels and phosphorylation status of key Wnt pathway proteins.

-

Cell Culture and Treatment: Culture cells (e.g., DLD-1) and treat with 9-Hydroxycanthin-6-one for the desired time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin, GSK3β, and phospho-GSK3β overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software[9].

Aphrodisiac Effect: Modulation of Smooth Muscle Tone

9-Hydroxycanthin-6-one has been identified as a key active component responsible for the traditional use of Eurycoma longifolia as an aphrodisiac[9][10]. Its pro-erectile and ejaculatory-delaying effects are attributed to the relaxation of smooth muscle in the corpus cavernosum and seminal vesicle. This action is achieved through a dual mechanism: inhibition of PDE-5 and interference with intracellular calcium (Ca²⁺) mobilization, a pathway distinct from nitric oxide/cGMP-based therapies[9].

Mechanism Visualization

Quantitative Data: PDE-5 Inhibition

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 9-Hydroxycanthin-6-one | Phosphodiesterase-5 (PDE-5) | Enzymatic Assay | 4.66 ± 1.13 | [11 from initial search] |

Experimental Protocols

This protocol assesses the direct relaxant effect on isolated smooth muscle tissue.

-

Tissue Preparation: Dissect corpus cavernosum (CC) strips from male Wistar rats and mount them in organ baths containing Krebs solution, aerated with 95% O₂/5% CO₂ at 37°C.

-

Equilibration: Allow tissues to equilibrate under a resting tension of 1.5 g for 90 minutes.

-

Contraction: Pre-contract the tissue strips with an alpha-agonist like phenylephrine (B352888) (PE) until a stable contractile tone is achieved.

-

Compound Application: Add cumulative concentrations of 9-Hydroxycanthin-6-one to the organ bath.

-

Measurement: Record the isometric tension using a force transducer connected to a data acquisition system.

-

Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction and calculate EC50 values.

This protocol measures the erectile response in an animal model.

-

Animal Preparation: Anesthetize male rats. Expose the carotid artery for systemic arterial pressure (SAP) monitoring and the crus of the penis for ICP measurement.

-

Cannulation: Insert a heparinized saline-filled 23-gauge needle connected to a pressure transducer into the crus to measure ICP.

-

Drug Administration: Administer 9-Hydroxycanthin-6-one or vehicle (saline) via intracavernosal injection.

-

Data Acquisition: Record ICP and SAP simultaneously using a data acquisition system.

-

Analysis: Analyze the data to determine the maximal ICP and the total erectile response (area under the curve) and compare it with the control group[9].

References

- 1. benchchem.com [benchchem.com]

- 2. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

A Technical Guide to the Therapeutic Potential of 5-Hydroxycanthin-6-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 5-Hydroxycanthin-6-one, a β-carboline alkaloid, and its related canthin-6-one (B41653) derivatives. It consolidates current research on their therapeutic potential, focusing on anti-inflammatory, anti-tumor, and aphrodisiac properties. This guide details the underlying mechanisms of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways.

Core Pharmacological Activities